5,7-Dihydroxy-2-(3-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
5,7-Dihydroxy-2-(3-nitrophenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their structural framework, which is a major building block in various medicinal and synthetic compounds. The chroman-4-one framework is an oxygen-containing heterocycle that exhibits a broad range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(3-nitrophenyl)chroman-4-one typically involves the condensation of appropriate phenolic compounds with nitrobenzaldehyde derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chroman-4-one ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(3-nitrophenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,7-Dihydroxy-2-(3-nitrophenyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-(3-nitrophenyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
- 5,7-Dihydroxy-3-(4-nitrophenyl)-4H-chromen-4-one
Uniqueness
5,7-Dihydroxy-2-(3-nitrophenyl)chroman-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and potential therapeutic applications .
Properties
CAS No. |
115782-42-8 |
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Molecular Formula |
C15H11NO6 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(3-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11NO6/c17-10-5-11(18)15-12(19)7-13(22-14(15)6-10)8-2-1-3-9(4-8)16(20)21/h1-6,13,17-18H,7H2 |
InChI Key |
SOHGUIJBZYXTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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